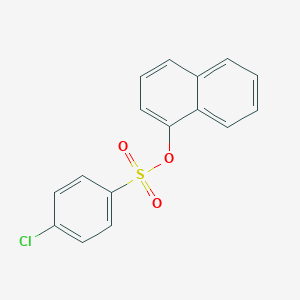

Naphthalen-1-yl 4-chlorobenzenesulfonate

Description

Naphthalen-1-yl 4-chlorobenzenesulfonate is a sulfonate ester featuring a naphthalene moiety substituted at the 1-position and a 4-chlorobenzenesulfonate group. Its synthesis likely involves chlorosulfonation of a 1-substituted naphthalene derivative, followed by esterification. Evidence from analogous compounds (e.g., 1-methylnaphthalene) indicates that chlorosulfonation preferentially directs the sulfonyl group to the naphthalene’s 4-position under controlled conditions . This regioselectivity aligns with observations in structurally related systems, where steric and electronic factors favor para-substitution on naphthalene derivatives .

Properties

Molecular Formula |

C16H11ClO3S |

|---|---|

Molecular Weight |

318.8 g/mol |

IUPAC Name |

naphthalen-1-yl 4-chlorobenzenesulfonate |

InChI |

InChI=1S/C16H11ClO3S/c17-13-8-10-14(11-9-13)21(18,19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |

InChI Key |

BDGXTVHMBYWKBL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Substitution Patterns

- Naphthalen-2-yl 4-chlorobenzenesulfonate: Unlike the 1-naphthyl isomer, substitution at the 2-position introduces distinct steric effects. However, direct data on sulfonate esters are sparse; inferences are drawn from boronic acid derivatives. In (naphthalen-1-yl)boronic acid, the dihedral angle between the naphthalene and boronate planes is ~40°, influencing crystal packing and hydrogen-bonding networks . Similar steric effects may govern the sulfonate’s physical properties.

- Naphthalen-1-yl benzenesulfonate (non-chlorinated): The absence of the electron-withdrawing chlorine atom at the benzene para-position likely reduces electrophilicity at the sulfonate ester group, affecting reactivity in nucleophilic substitutions.

Functional Group Analogs: Sulfonamides vs. Sulfonates

- (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ():

- Spectroscopy : Sulfonamides exhibit distinct IR stretches (e.g., N–H ~3300 cm⁻¹, S=O ~1150–1300 cm⁻¹) compared to sulfonate esters (S–O stretches ~1370–1300 cm⁻¹ and ~1200–1120 cm⁻¹) .

- Stability : Sulfonamides are generally less hydrolytically stable under acidic conditions than sulfonate esters due to N–H acidity.

Structural Analogs: Boronic Acids

- (Naphthalen-1-yl)boronic acid (–11): Crystal Packing: Forms layered networks via O–H⋯O hydrogen bonds, with packing indices of 0.688 (orthorhombic) and 0.692 (monoclinic) . Sulfonate esters, lacking hydrogen-bond donors, may exhibit less efficient packing. Reactivity: Boronic acids participate in Suzuki couplings, whereas sulfonate esters are typically electrophilic in SN2 reactions or act as leaving groups.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.